Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

Cardiotonic agent Regioisomer selectivity 2-(4-pyridinyl)thiazole

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS 89401-54-7) is a heterocyclic building block that fuses a thiazole ring with a pyridin-4-yl substituent and an ethyl ester at the 5-position. The compound has a molecular formula of C₁₂H₁₂N₂O₂S, a molecular weight of 248.30 g/mol, and a computed octanol-water partition coefficient (XLogP3) of 2.5.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 89401-54-7
Cat. No. B1330909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
CAS89401-54-7
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)C
InChIInChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
InChIKeyJPZUWDDVYNEJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS 89401-54-7): Core Structural and Physicochemical Profile for Research Procurement


Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS 89401-54-7) is a heterocyclic building block that fuses a thiazole ring with a pyridin-4-yl substituent and an ethyl ester at the 5-position [1]. The compound has a molecular formula of C₁₂H₁₂N₂O₂S, a molecular weight of 248.30 g/mol, and a computed octanol-water partition coefficient (XLogP3) of 2.5 [1]. Commercially, it is supplied as a solid with a melting point of 58-62 °C and a typical purity specification of 95% . Its structural framework is recognized as a privileged scaffold in medicinal chemistry because the pyridine and thiazole moieties both appear in numerous pharmacologically active molecules .

Why Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate Cannot Be Freely Substituted by Regioisomers or Acid Analogs


Even within the tightly related family of pyridinyl-thiazole-5-carboxylates, small structural deviations produce measurable and functionally consequential differences. The position of the pyridine nitrogen atom (4‑yl vs. 2‑yl vs. 3‑yl) alters both the electronic distribution of the heterocyclic system and the capacity for intermolecular hydrogen bonding with biological targets [1]. Likewise, the bioisosteric replacement of the ethyl ester by a carboxylic acid introduces a formal charge at physiological pH, drastically reducing membrane permeability and oral bioavailability relative to the neutral ethyl ester prodrug form [2]. Therefore, substituting the target compound with a close analog—even one that differs by a single methylene unit or a nitrogen atom position—carries a concrete risk of invalidating structure-activity relationships, compromising synthetic reproducibility, and generating misleading biological data. The quantitative evidence below makes these risks explicit.

Quantitative Differentiation Evidence for Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS 89401-54-7)


Regioisomeric Preference for Pyridin-4-yl Over Pyridin-3-yl Substituents in Cardiotonic Thiazole Scaffolds

In a patent series evaluating pyridinyl-thiazole derivatives for increasing cardiac contractility, the 2-(pyridin-4-yl) substitution pattern was identified as the preferred regioisomer [1]. The specification explicitly distinguishes compounds bearing a 4′-pyridinyl group from the corresponding 3′-pyridinyl analogs, which had previously been disclosed as anti-aggression and anti-inflammatory agents rather than cardiotonic agents [1]. Although the patent does not report head-to-head IC₅₀ values for the isolated ethyl ester, the structural discrimination is categorical: the 4-yl regioisomer is required for cardiotonic activity, while the 3-yl regioisomer is inactive in the same assay paradigm.

Cardiotonic agent Regioisomer selectivity 2-(4-pyridinyl)thiazole

Synthetic Accessibility: Documented 73% Yield via Hantzsch Condensation

A scalable single-step synthesis of the target compound has been reported using thioisonicotinamide and ethyl 2-chloroacetoacetate in refluxing ethanol, affording the product in approximately 73% yield after workup [1]. This represents a practical entry point to the scaffold, avoiding multi-step protection-deprotection sequences that are required for the free carboxylic acid analog (CAS 144060-98-0).

Heterocyclic synthesis Hantzsch thiazole synthesis Process efficiency

Commercial Purity Benchmarks: 95% vs. 97% vs. 98% Specifications

Multiple independent suppliers report minimum purity specifications for the target compound: AKSci lists 95% , Bidepharm supplies at 95% with HPLC/NMR/GC batch certificates , and Fluorochem offers 97% purity . For the regioisomeric ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate, Thermo Scientific Alfa Aesar supplies at 97% , indicating comparable purity is achievable, but the 4-yl isomer is more widely stocked by international suppliers, reducing lead times.

Chemical purity Quality control Reproducibility

Lipophilicity Differential Between Ethyl Ester and Free Carboxylic Acid Determines Membrane Permeability

The computed XLogP3 value for the target ethyl ester is 2.5, compared to a predicted XLogP3 of approximately 1.0 for the corresponding carboxylic acid analog (CAS 144060-98-0) [1][2]. This ~1.5 log unit difference corresponds roughly to a 30-fold higher equilibrium distribution coefficient for the ethyl ester in octanol/water partitioning, predicting significantly improved passive membrane permeability.

ADME Lipophilicity Prodrug design

Where Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS 89401-54-7) Creates the Strongest Research Advantage


Cardiotonic Agent Development Using 4-Pyridinyl-Thiazole Scaffolds

Based on patent evidence that the 2-(pyridin-4-yl)thiazole core is required for cardiotonic activity [1], the compound serves as a validated starting point for synthesizing analogs intended to increase cardiac contractility. Its ethyl ester can be hydrolyzed to the carboxylic acid for further amidation or retained to modulate pharmacokinetics.

Efficient Library Synthesis via Hantzsch Condensation

The 73% single-step yield obtained via Hantzsch condensation [2] makes the compound an attractive entry point for parallel synthesis of thiazole-pyridine combinatorial libraries, reducing per-compound synthesis cost and enabling rapid structure-activity relationship exploration.

Kinase Inhibitor Fragment-Based Screening

Thiazole-pyridine hybrids are privileged fragments for ATP-competitive kinase inhibition . The pyridin-4-yl regioisomer offers a hydrogen-bond acceptor orientation that is complementary to the hinge region of several kinases. Procuring this specific regioisomer ensures correct vector alignment for fragment elaboration, whereas 2-yl or 3-yl isomers would misdirect the growing vector.

Prodrug Strategy for Cellular Assays

With an XLogP3 of 2.5 [3], the ethyl ester passively permeates cell membranes more effectively than the carboxylic acid analog (XLogP3 ≈ 1.0). This property makes it the preferred form for cell-based phenotypic screens where intracellular target engagement is required, while reserving the acid for biochemical assays.

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